molecular formula C34H34N2O11 B14667726 4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 42884-75-3

4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

Cat. No.: B14667726
CAS No.: 42884-75-3
M. Wt: 646.6 g/mol
InChI Key: DRLRUYQALRDTQD-UHFFFAOYSA-N
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Description

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] is a complex polymeric compound It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol, and 4,4’-methylenebis[benzenamine]

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

    Polymerization: The initial step involves the polymerization of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- with dimethyl 1,4-benzenedicarboxylate. This reaction typically occurs under high-temperature conditions with a catalyst to facilitate the polymerization process.

    Addition of 1,2-Ethanediol: The polymer is then reacted with 1,2-ethanediol under controlled conditions to form the intermediate product.

    Incorporation of 4,4’-Methylenebis[benzenamine]: Finally, 4,4’-methylenebis[benzenamine] is added to the reaction mixture to complete the polymerization process, resulting in the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced reactors and catalysts are employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the methylene bridges.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer backbone.

    Substitution: The aromatic rings in the polymer can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original polymer, which can exhibit different physical and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers with specific properties.

    Biology: The compound is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and medical devices.

    Industry: It is utilized in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Trimellitic Anhydride: A related compound with similar chemical structure and reactivity.

    1,2,4-Benzenetricarboxylic Acid: Another compound with comparable functional groups and applications.

Uniqueness

The uniqueness of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with dimethyl 1,4-benzenedicarboxylate, 1,2-ethanediol and 4,4’-methylenebis[benzenamine] lies in its complex polymeric structure, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications that require high-performance materials.

Properties

CAS No.

42884-75-3

Molecular Formula

C34H34N2O11

Molecular Weight

646.6 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

InChI

InChI=1S/C13H14N2.C10H10O4.C9H4O5.C2H6O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-8H,9,14-15H2;3-6H,1-2H3;1-3H,(H,10,11);3-4H,1-2H2

InChI Key

DRLRUYQALRDTQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O

Related CAS

42884-75-3

Origin of Product

United States

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